molecular formula C11H18N4O B7500092 N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide

N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide

Cat. No.: B7500092
M. Wt: 222.29 g/mol
InChI Key: YLVIFNFKSZVNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide, also known as CHTA, is a chemical compound with potential applications in scientific research. It is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects. In

Scientific Research Applications

N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide has potential applications in scientific research as a tool to study the role of triazole derivatives in various biochemical and physiological processes. It has been studied as a potential inhibitor of various enzymes such as carbonic anhydrase and acetylcholinesterase. This compound has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, making it a potential candidate for the development of new antifungal drugs.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and metabolic pathways. For example, this compound has been shown to inhibit carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, this compound may disrupt this balance and lead to physiological effects such as changes in blood pH.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of Candida albicans and Cryptococcus neoformans, suggesting potential antifungal activity. This compound has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting acetylcholinesterase, this compound may disrupt this process and lead to physiological effects such as muscle weakness and paralysis.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a tool to study the role of triazole derivatives in various biochemical and physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide. One direction is to further investigate its antifungal activity and potential as a new antifungal drug. Another direction is to study its effects on other enzymes and metabolic pathways to better understand its mechanism of action. Additionally, this compound could be used as a starting point for the development of new triazole derivatives with improved properties and potential applications in scientific research.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1H-1,2,4-triazole-3-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction proceeds at room temperature in a solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) and yields this compound as a white crystalline solid with a melting point of 164-166°C.

Properties

IUPAC Name

N-cycloheptyl-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c16-11(7-15-9-12-8-13-15)14-10-5-3-1-2-4-6-10/h8-10H,1-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVIFNFKSZVNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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